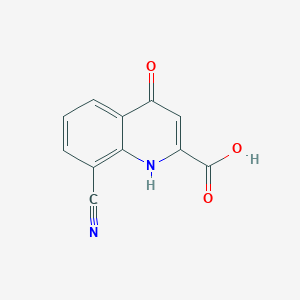

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to PubChem database records, the compound possesses several recognized synonyms that reflect different naming conventions and tautomeric forms. The primary systematic name "this compound" clearly indicates the positions and nature of all three functional groups attached to the quinoline core structure.

Alternative nomenclature includes "8-cyano-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid," which represents the keto tautomeric form of the compound. This naming variation reflects the tautomeric equilibrium that exists between the hydroxy and oxo forms of the molecule, a common phenomenon in 4-hydroxyquinoline derivatives. The compound is also referenced as "2-quinolinecarboxylic acid, 8-cyano-4-hydroxy-" in certain chemical databases, following the practice of naming the parent heterocycle first followed by the substituents.

| Property | Value | Database Source |

|---|---|---|

| Primary Name | This compound | PubChem |

| Alternative Name | 8-Cyano-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid | ChemSpider |

| Systematic Name | 2-Quinolinecarboxylic acid, 8-cyano-4-hydroxy- | Chemical Abstracts |

| Molecular Formula | C₁₁H₆N₂O₃ | Multiple sources |

| Molecular Weight | 214.18 g/mol | PubChem |

The classification of this compound extends beyond simple nomenclature to encompass its position within broader chemical taxonomies. The molecule belongs to the quinoline carboxylic acids class, which represents quinolines substituted with carboxyl groups at one or more positions. More specifically, it falls under the category of polysubstituted quinolines, given its three distinct functional group substitutions. The presence of the cyano group places it within the nitrile-containing heterocycles subclass, while the carboxylic acid functionality categorizes it among aromatic carboxylic acids.

Historical Context in Quinoline Chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the mid-19th century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of systematic research into quinoline and its derivatives, establishing a foundation for the eventual development of complex polysubstituted quinolines like this compound.

The historical progression of quinoline derivative synthesis reveals a pattern of increasing structural complexity over time. Early quinoline research focused on simple substituted derivatives, but advances in synthetic methodology enabled the preparation of more sophisticated polysubstituted compounds. The quinolone antibacterials, which share structural similarities with this compound, have over fifty years of documented use, with the first generation exemplified by nalidixic acid reaching market approval in 1962. This historical precedent demonstrates the sustained scientific and commercial interest in quinoline-based compounds.

The synthetic approaches to quinoline carboxylic acids have evolved significantly since the early days of quinoline chemistry. Patent literature from the mid-20th century describes processes for preparing various hydroxyquinoline-carboxylic acids through oxidation of halogenomethylquinolines using alkaline hydrogen peroxide. These methodologies established important precedents for the synthesis of complex quinoline derivatives and provided foundational knowledge that ultimately enabled the preparation of highly substituted compounds like this compound.

Structural Position within Quinoline Derivatives

This compound occupies a distinctive position within the extensive family of quinoline derivatives due to its unique combination of functional groups and their specific positional arrangement. The compound can be compared structurally to several related quinoline carboxylic acids to understand its place in this chemical family. For instance, quinoline-4-carboxylic acid, also known as cinchoninic acid, represents a simpler analog containing only the carboxylic acid functionality at position 4. The addition of hydroxy and cyano substituents in this compound significantly increases both structural complexity and potential chemical reactivity.

The positional arrangement of substituents in this compound creates unique electronic and steric environments that distinguish it from other quinoline derivatives. The placement of the carboxylic acid group at position 2 is particularly significant, as this position is adjacent to the quinoline nitrogen atom, potentially enabling intramolecular interactions and influencing the compound's overall conformation. Research has shown that 2-hydroxyquinoline-4-carboxylic acids can be prepared through specific synthetic routes involving ring closure reactions, indicating established methodologies for accessing this structural motif.

Comparative analysis with related compounds reveals the structural diversity possible within quinoline chemistry. 8-Hydroxyquinoline-2-carboxylic acid, lacking the cyano substituent, demonstrates similar chelating properties and has applications in metal ion detection and pharmaceutical development. The additional cyano group in this compound introduces electron-withdrawing character that may significantly alter the compound's chemical behavior and biological activity compared to its simpler analogs.

| Compound | Substitution Pattern | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Quinoline-4-carboxylic acid | 4-carboxylic acid | C₁₀H₇NO₂ | Single carboxylic acid substitution |

| 8-Hydroxyquinoline-2-carboxylic acid | 2-carboxylic acid, 8-hydroxy | C₁₀H₇NO₃ | Dual functionality, chelating properties |

| This compound | 2-carboxylic acid, 4-hydroxy, 8-cyano | C₁₁H₆N₂O₃ | Triple functionality, enhanced complexity |

| 7-Hydroxyquinoline-4-carboxylic acid | 4-carboxylic acid, 7-hydroxy | C₁₀H₇NO₃ | Alternative regioisomer |

The structural relationship between this compound and synthetic intermediates provides insight into potential synthetic pathways and chemical transformations. The corresponding methyl ester, methyl 8-cyano-4-hydroxy-quinoline-2-carboxylate, has been identified as a related compound with molecular formula C₁₂H₈N₂O₃ and molecular weight 228.20 grams per mole. This ester derivative represents a common protecting group strategy used in quinoline synthesis and suggests that this compound may be accessible through ester hydrolysis reactions.

Properties

IUPAC Name |

8-cyano-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGAVUZLKUMIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the cyano, hydroxyl, and carboxylic acid groups. For example, the condensation of aniline derivatives with cyanoacetic acid under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 8-Cyano-4-oxo-quinoline-2-carboxylic acid.

Reduction: 8-Amino-4-hydroxy-quinoline-2-carboxylic acid.

Substitution: 8-Cyano-4-alkoxy-quinoline-2-carboxylic acid or 8-Cyano-4-acetoxy-quinoline-2-carboxylic acid.

Scientific Research Applications

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms and cancer cells. The compound can form stable complexes with metal ions, inhibiting their availability for critical enzymatic reactions. Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Structural Features of Key Quinoline Derivatives

Key Observations :

Table 2: Antibacterial Activity of Selected Compounds

Key Observations :

- 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit moderate antibacterial activity against S. aureus (MIC = 64 µg/mL) and E. coli (MIC = 128 µg/mL), with low cytotoxicity .

- The cyano group in the target compound may enhance activity due to increased electrophilicity and improved target binding, though experimental validation is needed.

Table 3: Physicochemical Properties

Key Observations :

- The carboxylic acid at position 2 improves water solubility compared to ester analogs, though the cyano group may counterbalance this by increasing hydrophobicity .

- Synthetic routes for quinoline-4-carboxylic acids typically involve cyclization (e.g., Doebner reaction) followed by functionalization (e.g., nitrile introduction) .

Biological Activity

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound is part of a larger class of 8-hydroxyquinoline derivatives known for their pharmacological potential, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with cyanoacetic acid under specific conditions. The following general reaction scheme illustrates this process:

Antimicrobial Activity

Research indicates that compounds derived from 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.0625 mg/mL against resistant strains .

Table 1: Antimicrobial Efficacy of 8-Cyano-4-hydroxy-quinoline Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

Anticancer Activity

The potential anticancer properties of 8-cyano-4-hydroxy-quinoline derivatives have been explored in various studies. For example, certain derivatives demonstrated cytotoxic effects against HeLa cells with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antiviral Activity

Recent investigations into the antiviral activity of 8-cyano derivatives highlight their potential against viral pathogens, including those responsible for influenza and possibly COVID-19. The structure-activity relationship suggests that increasing lipophilicity enhances antiviral efficacy while minimizing cytotoxicity .

Table 2: Antiviral Efficacy of Selected Derivatives

| Compound | Virus Target | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 3-Cl-2-F | H5N1 Influenza | 91.2 | 2.4 |

| 3,4,5-Cl | H5N1 Influenza | 9.7 | 79.3 |

The biological activities of 8-cyano-4-hydroxy-quinoline derivatives are attributed to several mechanisms:

- Metal Chelation : These compounds act as effective iron chelators, which is crucial for their antimicrobial properties.

- Enzyme Inhibition : They selectively inhibit key enzymes in pathogens, such as fructose bisphosphate aldolase (FBA), which is essential for bacterial metabolism .

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of these compounds in clinical and laboratory settings:

- Antimicrobial Resistance : A study demonstrated that an 8-cyano derivative outperformed standard antibiotics against multi-drug resistant strains in vitro .

- Cancer Cell Lines : Research involving various cancer cell lines showed that certain derivatives could selectively induce apoptosis while sparing normal cells .

Q & A

Q. How are analytical methods validated for quantifying quinoline derivatives in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.